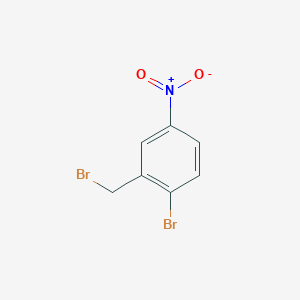
1-Bromo-2-(bromomethyl)-4-nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Bromo-2-(bromomethyl)-4-nitrobenzene, such as 1-(2-Bromoethoxy)-4-nitrobenzene and 1-bromo-2,4-dinitrobenzene, involves strategic nitration, bromination, and other functional group transformations. These procedures highlight the versatility of nitro and bromo substituents in facilitating subsequent chemical modifications. Notably, the yield and purity of such compounds can be significantly optimized by adjusting reaction conditions like temperature and solvent choice, demonstrating the importance of fine-tuning synthesis parameters for achieving high-quality outcomes (Zhai Guang-xin, 2006); (Jiaming Xuan et al., 2010).
Molecular Structure Analysis
Studies on related bromo- and nitro-substituted benzene derivatives reveal intriguing aspects of their molecular structures. X-ray crystallography and computational methods have been employed to elucidate the detailed geometric and electronic characteristics of these molecules, providing insights into the influence of bromo and nitro groups on the overall molecular conformation and stability. Such analyses are crucial for understanding the reactivity and potential applications of these compounds (Damian Mroz et al., 2020).
Chemical Reactions and Properties
This compound and its analogs exhibit a range of chemical behaviors under various conditions. For instance, the radical anions of similar compounds have shown unique reactivities in ionic liquids, diverging from their behavior in conventional solvents. Such findings underscore the potential for innovative reaction pathways and mechanisms in the presence of ionic liquids, opening up new avenues for synthetic applications (S. Ernst et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points and solubilities, are influenced by their molecular structures. Analyzing these properties is essential for understanding the material's behavior in different environments and for optimizing its use in various applications. The phase behavior, crystalline forms, and thermal stability are particularly relevant for the material's handling and processing in industrial contexts.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various nucleophiles and electrophiles, its potential for participating in coupling reactions, and its behavior under reduction or oxidation conditions, are central to its utility as a synthetic intermediate. The presence of both bromo and nitro groups in the molecule offers multiple sites for reaction, allowing for the synthesis of a wide range of derivatives with diverse functional groups.
Applications De Recherche Scientifique
X-ray Diffraction and Theoretical Analysis
- Anisotropic Displacement Parameters : Mroz et al. (2020) analyzed the anisotropic displacement parameters of 1-(halomethyl)-3-nitrobenzene compounds, including those with bromo substituents, using X-ray diffraction and theoretical calculations. This research helps in understanding the molecular structure and behavior of such compounds under different conditions (Mroz, Wang, Englert, & Dronskowski, 2020).
Chemical Synthesis and Intermediates
- Synthesis of Derivatives : Zhai Guang-xin (2006) explored the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate derivative of 1-Bromo-2-(bromomethyl)-4-nitrobenzene, highlighting its significance in the production of medicines for arrhythmia (Zhai Guang-xin, 2006).
Reactivity in Ionic Liquids
- Reactivity in Room Temperature Ionic Liquid : Ernst et al. (2013) demonstrated the reactivity of 1-bromo-4-nitrobenzene radical anion in an ionic liquid, suggesting that the ionic solvent can promote reactivity, possibly by stabilizing charged products. This research offers insights into the unique behavior of such compounds in different solvent environments (Ernst, Ward, Norman, Hardacre, & Compton, 2013).
Analytical Methods
- Determination in Pharmaceutical Compounds : Raman et al. (2017) developed sensitive methods for determining impurities like 1-(bromomethyl)-4-nitrobenzene in pharmaceuticals. This research is crucial for ensuring the purity and safety of pharmaceutical products (Raman, Prasad, Reddy, & Ramakrishna, 2017).
Synthesis Enhancements
- Ultrasound-Assisted Synthesis : Harikumar and Rajendran (2014) reported on the enhanced synthesis of 1-butoxy-4-nitrobenzene, a derivative of this compound, using ultrasound and phase-transfer catalysis. This study illustrates the potential for improving chemical synthesis efficiency (Harikumar & Rajendran, 2014).
Cross-Coupling Reactions
- Palladium-Mediated Cross-Coupling : Banwell et al. (2004) explored palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with other compounds, leading to a range of derivatives. This study contributes to the field of synthetic organic chemistry and the development of new compounds (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Propriétés
IUPAC Name |
1-bromo-2-(bromomethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBRXANSVKZSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-82-2 | |
| Record name | 1-bromo-2-(bromomethyl)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
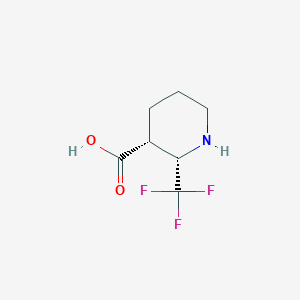
![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
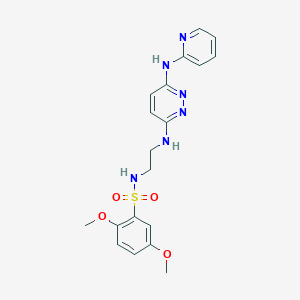
![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)
![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
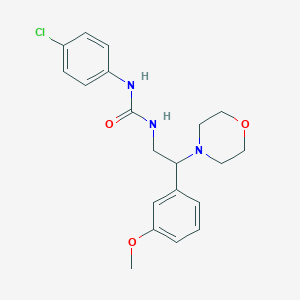
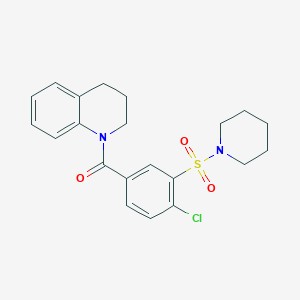
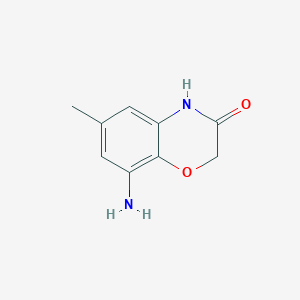
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)